![molecular formula C15H21ClN2O3S B5673393 1-[(4-chlorophenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B5673393.png)
1-[(4-chlorophenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide
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Overview
Description
The compound of interest is part of a broader category of chemical entities that incorporate sulfonyl and piperidine functionalities, which are often explored for their potential in various biological and chemical applications. Such compounds are synthesized through multi-step chemical processes and characterized using advanced analytical techniques to understand their structure and properties.
Synthesis Analysis
The synthesis of related sulfonyl-piperidine derivatives involves multiple steps, including esterification, hydrazination, cyclization, and nucleophilic substitution reactions. A typical approach might start with the formation of an intermediate sulfonyl chloride, followed by its reaction with piperidine under controlled conditions to yield the desired sulfonamide derivative. These processes are carefully monitored to achieve high purity and yield (Khalid et al., 2013).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques, such as NMR and IR spectroscopy, are pivotal in elucidating the molecular structure of these compounds. They provide detailed insights into the arrangement of atoms, the conformation of the piperidine ring, and the geometry around the sulfonyl group, often revealing a distorted tetrahedral geometry around the sulfur atom and confirming the chair conformation of the piperidine ring (Naveen et al., 2015).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-11(2)17-15(19)12-7-9-18(10-8-12)22(20,21)14-5-3-13(16)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXGVLDHGQZNLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)sulfonyl]-N-(propan-2-yl)piperidine-4-carboxamide |
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